Introduction: The Significance of Boc-D-Tryptophanol
Introduction: The Significance of Boc-D-Tryptophanol
An In-Depth Technical Guide to the Physical Properties of Boc-D-Tryptophanol
This guide provides a comprehensive overview of the essential physical and chemical properties of N-α-(tert-Butoxycarbonyl)-D-tryptophanol, hereafter referred to as Boc-D-tryptophanol. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights for its characterization and handling.
Boc-D-tryptophanol (CAS No. 158932-00-4) is a pivotal chiral building block in modern medicinal chemistry and peptide synthesis. As a derivative of the natural amino acid D-tryptophan, it features two critical modifications: the reduction of the carboxylic acid to a primary alcohol, and the protection of the α-amino group with a tert-butyloxycarbonyl (Boc) moiety.
The Boc group provides stability and enhances solubility in various organic solvents, while its facile removal under moderately acidic conditions makes it ideal for multi-step synthetic campaigns.[1] The D-configuration at the chiral center is of paramount importance; incorporating D-amino acid derivatives into peptide chains is a key strategy for increasing resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life and enhancing the therapeutic potential of peptide-based drugs.[2] Consequently, a thorough understanding and rigorous verification of the physical properties of Boc-D-tryptophanol are foundational to its successful application in research and development.
Physicochemical and Structural Properties
The fundamental properties of Boc-D-tryptophanol are summarized below. These parameters serve as the primary benchmark for identity and quality assessment of the material.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[(2R)-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]carbamate | [3] |
| Synonyms | Boc-D-Trp-ol, Boc-(R)-2-amino-3-(3-indolyl)-1-propanol | [4] |
| CAS Number | 158932-00-4 | [3][4] |
| Molecular Formula | C₁₆H₂₂N₂O₃ | [3][4] |
| Molecular Weight | 290.36 g/mol | [4] |
| Appearance | White to pale cream solid/powder | [3][4] |
| Melting Point | 117-124 °C | [3][4] |
| Optical Rotation | [α]²³_D_ = +54 ± 2° (c=2 in acetic acid) | [3][4] |
| Purity (Typical) | ≥97.5% (HPLC) | [3] |
| Storage | 0-8 °C, Inert atmosphere, Keep in dark place | [4][5] |
Experimental Characterization: Protocols and Rationale
The following section details the self-validating protocols for the comprehensive characterization of Boc-D-tryptophanol. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
Chemical Structure Visualization
A clear visualization of the molecular structure is essential for understanding its chemical properties and interpreting spectral data.
Caption: Chemical structure of Boc-D-tryptophanol.
Workflow for Physicochemical Characterization
A systematic workflow ensures all critical parameters are assessed logically, confirming identity, purity, and stereochemistry.
Caption: Systematic workflow for material characterization.
Solubility Assessment
While quantitatively precise data is sparse, Boc-D-tryptophanol is known to be soluble in common polar organic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and chlorinated solvents.[6] Its solubility in alcohols like methanol and ethanol is moderate, while it is expected to be poorly soluble in water and non-polar solvents like hexanes.
Protocol for Quantitative Solubility Determination:
-
Preparation: Add a known mass (e.g., 20 mg) of Boc-D-tryptophanol to a small, tared vial.
-
Solvent Addition: Add the solvent of interest (e.g., Methanol) in small, precise increments (e.g., 100 µL) using a calibrated pipette.
-
Equilibration: After each addition, cap the vial and vortex for 60 seconds. Allow the sample to equilibrate at a controlled temperature (e.g., 25 °C) for 5-10 minutes.
-
Observation: Visually inspect for any undissolved solid against a dark background.
-
Endpoint Determination: The endpoint is reached when the solution becomes completely clear. Record the total volume of solvent added.
-
Calculation: Calculate the solubility in mg/mL. Repeat the experiment (n=3) to ensure reproducibility.
-
Causality: This gravimetric/volumetric method is straightforward and provides a practical solubility limit essential for preparing solutions for synthesis or analysis without requiring complex instrumentation.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range. DSC provides a highly accurate and reproducible measurement.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of dry, powdered Boc-D-tryptophanol into a Tzero aluminum DSC pan.[7] Crimp the pan with a lid. Prepare an identical empty, crimped pan to serve as the reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 150 °C at a rate of 10 °C/min.
-
-
Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is determined from the onset of the endothermic melting peak.[8] The peak should be sharp for a pure compound.
-
Causality: DSC measures the heat flow required to raise the sample's temperature relative to an inert reference.[9] The absorption of heat without a temperature change signifies a phase transition (melting). A heating rate of 10 °C/min provides a good balance between resolution and experimental time.
Optical Rotation for Stereochemical Integrity
As a chiral molecule, the direction and magnitude of optical rotation are defining properties that confirm the correct enantiomer (D-form) is present.
Protocol:
-
Solution Preparation: Accurately prepare a 2 g/100 mL (20 mg/mL) solution of Boc-D-tryptophanol in glacial acetic acid. Ensure the solid is fully dissolved.
-
Instrument Blank: Turn on the polarimeter and allow the sodium lamp (589 nm) to warm up.[1] Fill the sample cell (path length, l, typically 1 dm) with the blank solvent (acetic acid) and zero the instrument.
-
Sample Measurement: Rinse and fill the cell with the prepared sample solution, ensuring no air bubbles are present.[10] Place the cell in the instrument and measure the observed rotation, α. Record the temperature.
-
Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) Where:
-
α = observed rotation in degrees
-
c = concentration in g/mL
-
l = path length in decimeters (dm)
-
-
Causality: Chiral molecules rotate the plane of polarized light.[11] The specific rotation is an intrinsic physical property. Measuring it under standardized conditions (defined concentration, solvent, path length, and wavelength) allows for direct comparison to reference values to confirm enantiomeric identity. Acetic acid is used as the solvent to match the reference literature value.[4]
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method effectively separates Boc-D-tryptophanol from more polar or less polar impurities.
Protocol:
-
System: An HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 5% to 95% B
-
20-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: Hold at 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of Boc-D-tryptophanol in 50:50 Water:Acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 10 µL. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
-
Causality: The C18 stationary phase is non-polar. A gradient from a highly aqueous mobile phase to a highly organic one allows for the elution of compounds across a wide polarity range. TFA acts as an ion-pairing agent to improve peak shape. Detection at 220 nm is effective for observing the peptide-like amide bond and the indole chromophore.
Structural Confirmation by Spectroscopy
FTIR confirms the presence of key functional groups.
-
Expected Absorption Bands:
-
~3400 cm⁻¹ (broad): O-H stretch from the primary alcohol.
-
~3300 cm⁻¹ (sharp): N-H stretch from the indole and the carbamate N-H.
-
~3000-2850 cm⁻¹: C-H stretches from the alkyl portions (indole side chain, t-butyl group).
-
~1680-1700 cm⁻¹ (strong): C=O stretch from the Boc group carbonyl. This is a highly characteristic peak.[12]
-
~1500-1600 cm⁻¹: N-H bending and C=C stretching from the indole ring.
-
~1160 cm⁻¹ & ~1365 cm⁻¹: Stretches associated with the C-O and t-butyl group of the carbamate.
-
~740 cm⁻¹: C-H out-of-plane bend, characteristic of ortho-disubstituted benzene rings (within the indole moiety).[6]
-
NMR provides a detailed map of the carbon and proton environments, confirming the exact connectivity of the structure. The spectrum is run in a deuterated solvent like CDCl₃ or DMSO-d₆.
-
Expected ¹H NMR Signals (Approximate):
-
~8.1 ppm (broad singlet, 1H): Indole N-H.
-
~7.0-7.6 ppm (multiplets, 4H): Aromatic protons on the indole ring.
-
~7.0 ppm (singlet, 1H): Proton at the C2 position of the indole ring.
-
~4.8 ppm (broad doublet, 1H): Carbamate N-H.
-
~3.8-4.0 ppm (multiplet, 1H): Cα-H proton.
-
~3.5-3.7 ppm (multiplet, 2H): CH₂OH protons.
-
~2.9-3.1 ppm (multiplet, 2H): Cβ-H₂ protons (adjacent to indole ring).
-
~1.4 ppm (singlet, 9H): The highly characteristic signal for the nine equivalent protons of the t-butyl group on the Boc protector.
-
-
Expected ¹³C NMR Signals (Approximate):
-
~156 ppm: Carbonyl carbon of the Boc group.[1]
-
~136 ppm: Quaternary carbon of the indole ring (C7a).
-
~110-128 ppm: Carbons of the indole ring.
-
~80 ppm: Quaternary carbon of the t-butyl group.[1]
-
~65 ppm: CH₂OH carbon.
-
~55 ppm: Cα carbon.
-
~28 ppm: The three equivalent methyl carbons of the t-butyl group.[1]
-
~28 ppm: Cβ carbon.
-
Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. Using Electrospray Ionization (ESI) in positive mode is common.
-
Expected Ions:
-
[M+H]⁺: ~291.17 m/z
-
[M+Na]⁺: ~313.15 m/z
-
-
Expected Fragmentation:
-
Loss of isobutylene (56 Da): A characteristic fragmentation of Boc-protected amines, resulting in a fragment around m/z 235 . This occurs via a McLafferty-like rearrangement.
-
Loss of the Boc group (100 Da): Cleavage of the entire t-butoxycarbonyl group, leading to a fragment around m/z 191 .
-
Cleavage of the N-Cα bond: Tryptophan derivatives are known to fragment at the N-Cα bond, which can lead to a characteristic indole-containing fragment.[10]
-
Safety, Handling, and Storage
-
Safety: Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust.
-
Handling: Handle in a well-ventilated area or fume hood. The compound is stable under normal conditions.
-
Storage: For long-term stability and to prevent degradation, Boc-D-tryptophanol should be stored in a tightly sealed container at refrigerated temperatures (0-8 °C), protected from light and moisture.[4][5]
Conclusion
The physical properties of Boc-D-tryptophanol—from its melting point and optical rotation to its chromatographic and spectral fingerprints—are integral to its quality control and successful use in synthesis. The protocols outlined in this guide provide a robust framework for researchers to verify the identity, purity, and stereochemical integrity of this valuable reagent, ensuring the reliability and reproducibility of downstream applications in drug discovery and peptide science.
References
- Chem-Impex. (n.d.). Boc-D-Tryptophanol.
- Benchchem. (2025). HPLC Analysis for Purity Assessment of N-Boc-aminomethanol: A Comparative Guide.
- MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(12), 3249.
- Thermo Fisher Scientific. (n.d.). N(alpha)-Boc-D-tryptophanol, 98%.
- Purdue University College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.
- Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292-2300.
- Chemistry For Everyone. (2025, May 21). How Does DSC Measure Melting Point (Tm)? [Video]. YouTube.
- Chiralen. (2024). Boc-D-Tryptophanol.
- CureFFI.org. (2016, April 27). Differential scanning calorimetry.
- JoVE (Journal of Visualized Experiments). (2017, February 22). Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation.
- Wikipedia. (n.d.). Optical rotation.
- Benchchem. (2025). BOC-D-TRP-OSU | 22220-11-7.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 26). The Chemical Properties and Applications of Boc-D-Tryptophanol.
- S4Science. (n.d.). A Beginner's Guide to Differential Scanning Calorimetry DSC.
- UML Organic Chemistry Teaching Labs. (2019, January 29).
- Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation.
- Indonesian Journal of Science & Technology. (2019).
- Reddit. (2023, June 11).
- Investigation on thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers. (2014). Journal of Nuclear Technology and Applied Science, 2(2).
- Thermo Fisher Scientific. (n.d.). N(alpha)-Boc-D-tryptophanol, 98% 1 g.
- Chiralen. (n.d.). Boc-D-Tryptophanol.
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